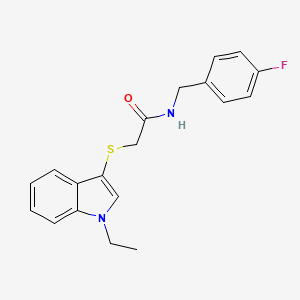

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Description

2-((1-Ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic small molecule characterized by a thioether-linked indole core and a 4-fluorobenzyl acetamide moiety.

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-2-22-12-18(16-5-3-4-6-17(16)22)24-13-19(23)21-11-14-7-9-15(20)10-8-14/h3-10,12H,2,11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQVJTBGIBBYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Thioether Linkage: The indole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.

Attachment of the Fluorobenzyl Group: The final step involves the reaction of the thioether-indole intermediate with 4-fluorobenzyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced products.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that indole derivatives, including 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide, exhibit promising anticancer properties. Indoles are known for their ability to modulate various biological pathways involved in cancer progression. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .

Case Study:

In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. For instance, compounds structurally related to 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide have been tested against breast and lung cancer cell lines, resulting in significant reductions in cell viability .

Agricultural Applications

2.1 Crop Protection

Compounds similar to 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide have been explored for their potential as agrochemicals. Their structural characteristics allow them to act as effective crop protection agents against pests and diseases. The compound's thioether moiety may enhance its efficacy against nematodes and phytopathogenic fungi .

Data Table: Efficacy of Indole Derivatives in Crop Protection

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, indole derivatives are known to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

Case Study:

A study focused on the inhibition of CYP enzymes by indole-based compounds found that certain derivatives demonstrated significant inhibitory activity, which could lead to advancements in understanding drug interactions and metabolism . This highlights the importance of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide as a tool for exploring metabolic pathways.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The thioether and fluorobenzyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs are compared below, focusing on variations in the indole/thiadiazole core, substituents, and physical properties:

Key Observations :

- Core Structure: The indole-thioether core in the target compound contrasts with thiadiazole-thioether (e.g., 5e) or triazinoindole-thioether (e.g., 24) scaffolds.

- Substituent Effects: The 4-fluorobenzyl group is a recurring motif in bioactive compounds (e.g., antiproliferative activity in ). Replacement with 4-chlorobenzyl (5e) or phenoxyphenyl (24) alters electronic properties and target affinity.

- Physical Properties : Thiadiazole derivatives (e.g., 5e, 5j) exhibit higher melting points (132–170°C) compared to indole-based analogs, likely due to enhanced crystallinity from the rigid thiadiazole ring .

Antiproliferative Activity:

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 185391-33-7) demonstrated efficacy against lung adenocarcinoma H441 cells, comparable to EF24, a known anticancer agent . The ketone group at C2 may enhance electrophilic reactivity, contributing to cytotoxicity.

- 2-((8-Bromo-5-methyltriazinoindol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) showed 95% purity but uncharacterized activity, suggesting bromine substituents may improve membrane permeability or DNA interaction .

Enzyme Inhibition:

- 2-(1-(4-Chlorobenzoyl)-5-methoxyindol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide (37) was synthesized as a COX-2 inhibitor, leveraging the sulfonamide group for selective binding . The absence of a thioether here highlights the trade-off between stability (sulfonamide) and redox activity (thioether).

Biological Activity

The compound 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a novel derivative of indole-based compounds that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The structure of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can be represented as follows:

Antiviral Activity

Recent studies have indicated that indole derivatives, including those similar to 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide, exhibit significant antiviral properties. A series of compounds based on the indole scaffold were evaluated for their effectiveness against respiratory syncytial virus (RSV) and influenza A virus (IAV). Among these, several derivatives demonstrated low micromolar to sub-micromolar effective concentrations (EC50), indicating potent antiviral activity .

Antitumor Activity

Indole derivatives have also shown promise in anticancer applications. For instance, compounds structurally related to 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide have been reported to possess antitumor activity against various cancer cell lines, including colon and lung cancers. Specific derivatives exhibited IC50 values in the range of 26 µM to 49.85 µM, suggesting their potential as therapeutic agents in cancer treatment .

Study 1: Antiviral Efficacy

A study focusing on the synthesis and evaluation of N-phenyl-acetamides found that certain derivatives displayed excellent inhibitory activity against RSV and IAV. The compound 14'c, for example, achieved an EC50 value below 0.35 µM, highlighting the efficacy of indole-based compounds in viral inhibition .

Study 2: Anticancer Properties

In another investigation, a series of pyrazole and indole derivatives were synthesized and tested for their cytotoxic effects on A549 lung cancer cells. Compounds showed varying degrees of growth inhibition, with some achieving significant apoptotic effects at concentrations as low as 49.85 µM . This reinforces the potential of indole derivatives like 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide in cancer therapy.

Table 1: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target Virus/Cancer | EC50/IC50 (µM) |

|---|---|---|---|

| 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide | Antiviral | RSV/IAV | <0.35 |

| Compound 14'c | Antiviral | RSV/IAV | <0.35 |

| Compound from Xia et al. | Antitumor | A549 cell line | 49.85 |

| Compound from Fan et al. | Antitumor | NCI-H460 cell line | 26 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.